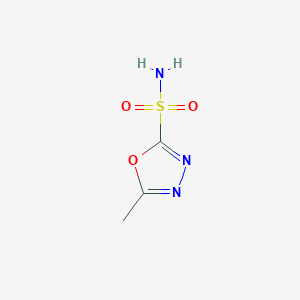
5-Methyl-1,3,4-oxadiazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3,4-oxadiazole-2-sulfonamide is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms, one oxygen atom, and a sulfonamide group. This compound is part of the oxadiazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylhydrazine with carbon disulfide to form methylthiosemicarbazide, which is then cyclized with sulfuric acid to yield the desired oxadiazole derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted oxadiazoles .
Applications De Recherche Scientifique
5-Methyl-1,3,4-oxadiazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial growth by interfering with the synthesis of folic acid, a crucial component for bacterial DNA replication.
Anticancer Activity: It acts on various enzymes and pathways, such as thymidylate synthase and histone deacetylase, to inhibit cancer cell proliferation.
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits similar biological activities but differs in its sulfur atom in place of oxygen.
Uniqueness: 5-Methyl-1,3,4-oxadiazole-2-sulfonamide stands out due to its sulfonamide group, which enhances its solubility and biological activity compared to other oxadiazole derivatives .
Propriétés
Formule moléculaire |
C3H5N3O3S |
|---|---|
Poids moléculaire |
163.16 g/mol |
Nom IUPAC |
5-methyl-1,3,4-oxadiazole-2-sulfonamide |
InChI |
InChI=1S/C3H5N3O3S/c1-2-5-6-3(9-2)10(4,7)8/h1H3,(H2,4,7,8) |
Clé InChI |
DFJUGCOTFVEQCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


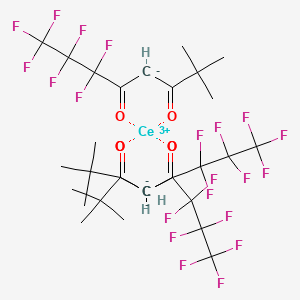
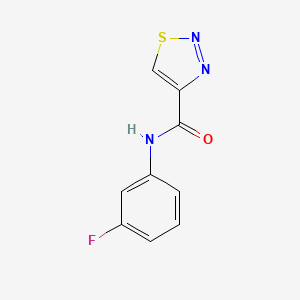

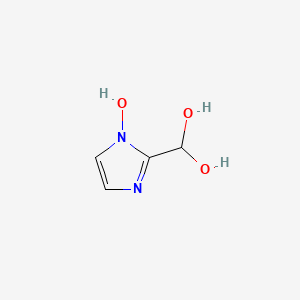
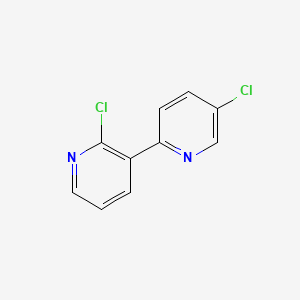


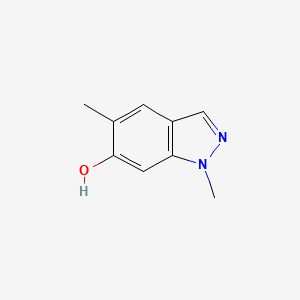
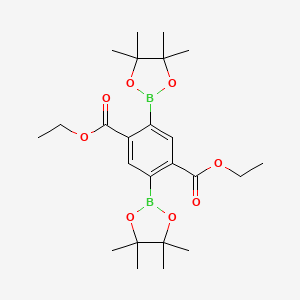
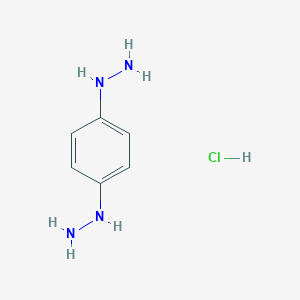
![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
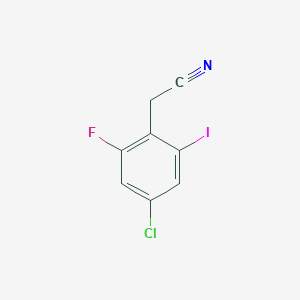
![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
